5-(3-Oxo-1,3-dihydro-2-benzofuran-5-YL)-2-furaldehyde
Overview
Description
5-(3-Oxo-1,3-dihydro-2-benzofuran-5-YL)-2-furaldehyde: is a complex organic compound featuring a benzofuran ring fused with a furan ring
Mechanism of Action
Target of Action
The primary targets of 5-(3-Oxo-1,3-dihydro-2-benzofuran-5-YL)-2-furaldehyde are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Benzofuran derivatives have been found to impact a variety of biochemical pathways due to their diverse pharmacological activities
Result of Action
As a benzofuran derivative, it may share some of the biological activities common to these compounds, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Oxo-1,3-dihydro-2-benzofuran-5-YL)-2-furaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized via a cyclization reaction of ortho-hydroxyaryl ketones with acetic anhydride under acidic conditions.
Introduction of the Furan Ring: The furan ring is introduced through a Vilsmeier-Haack reaction, where the benzofuran derivative reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to form the aldehyde group at the 2-position of the furan ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully chosen to minimize environmental impact and ensure cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 5-(3-Oxo-1,3-dihydro-2-benzofuran-5-YL)-2-furaldehyde can undergo oxidation to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium under reflux conditions.
Reduction: NaBH₄ in methanol at room temperature.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: 5-(3-Oxo-1,3-dihydro-2-benzofuran-5-YL)-2-furancarboxylic acid.
Reduction: 5-(3-Oxo-1,3-dihydro-2-benzofuran-5-YL)-2-furanmethanol.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
5-(3-Oxo-1,3-dihydro-2-benzofuran-5-YL)-2-furaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Oxo-1,3-dihydro-2-benzofuran-5-YL)-2-furancarboxylic acid
- 5-(3-Oxo-1,3-dihydro-2-benzofuran-5-YL)-2-furanmethanol
- 3-Oxo-1,3-dihydro-2-benzofuran-5-carbaldehyde
Uniqueness
5-(3-Oxo-1,3-dihydro-2-benzofuran-5-YL)-2-furaldehyde is unique due to its dual ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological activities.
Properties
IUPAC Name |
5-(3-oxo-1H-2-benzofuran-5-yl)furan-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O4/c14-6-10-3-4-12(17-10)8-1-2-9-7-16-13(15)11(9)5-8/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOXJOBCBWJAGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C3=CC=C(O3)C=O)C(=O)O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350165 | |
Record name | 5-(3-Oxo-1,3-dihydro-2-benzofuran-5-yl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
591212-74-7 | |
Record name | 5-(3-Oxo-1,3-dihydro-2-benzofuran-5-yl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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